molecular formula C19H19F3N2O4S B2892109 (1R,3s,5S)-3-(pyridin-2-yloxy)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109447-04-1

(1R,3s,5S)-3-(pyridin-2-yloxy)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2892109
CAS RN: 2109447-04-1
M. Wt: 428.43
InChI Key: LIQAFWQNFPGYPU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridin-2-yloxy group might participate in nucleophilic substitution reactions, while the sulfonyl group could be involved in condensation reactions .

Scientific Research Applications

Synthetic Methodologies and Enantioselective Preparations

Researchers have developed synthetic methodologies to create enantiomerically pure derivatives of azabicyclooctanes, which include structures similar to the queried compound. For instance, Martens and Lübben (1991) synthesized enantiomeric bicyclic pyrrolidine derivatives and demonstrated their use as efficient chiral auxiliaries in Michael-type reactions through enamines (Martens & Lübben, 1991). This approach highlights the compound's utility in asymmetric syntheses, offering pathways to create enantiomerically enriched products.

Structural and Conformational Analysis

Studies have also focused on the structural and conformational aspects of azabicyclooctane derivatives. Yang et al. (2008) investigated the crystal structure of a related compound, providing insights into the conformation of the fused piperidine and pyrrolidine rings, which are crucial for understanding the compound's reactivity and interaction with biological targets (Yang et al., 2008).

Applications in Catalysis and Synthesis

Another application involves the use of azabicyclooctane derivatives in catalysis and synthetic chemistry. Brunel et al. (1994) described the synthesis of a chiral oxazaphospholidine-borane complex, demonstrating its utility as a catalyst in the enantioselective borane reduction of ketones (Brunel et al., 1994). This research underscores the potential of azabicyclooctane derivatives in facilitating stereoselective reactions, a cornerstone of modern synthetic organic chemistry.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, Duan et al. (2019) discovered a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists by leveraging the binding conformation of bicyclic sulfonamide derivatives (Duan et al., 2019). This study exemplifies how the structural features of azabicyclooctane derivatives can be harnessed to develop novel therapeutic agents with specific biological activities.

properties

IUPAC Name

3-pyridin-2-yloxy-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4S/c20-19(21,22)28-16-5-1-2-6-17(16)29(25,26)24-13-8-9-14(24)12-15(11-13)27-18-7-3-4-10-23-18/h1-7,10,13-15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQAFWQNFPGYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yloxy)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

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